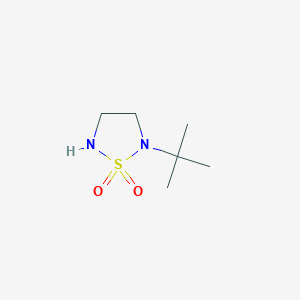

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

2-tert-butyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-6(2,3)8-5-4-7-11(8,9)10/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKGWYZWYQLJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497078 | |

| Record name | 2-tert-Butyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67104-92-1 | |

| Record name | 2-tert-Butyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of tert-butylamine with sulfur dioxide and a suitable oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently cyclizes to form the desired thiadiazolidine dioxide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide to its corresponding thiadiazolidine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiadiazolidine.

Substitution: Various substituted thiadiazolidine dioxides depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Serine Proteases

One of the primary applications of 2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide is in the design of inhibitors for serine proteases. Research has demonstrated that derivatives of this compound can serve as potent inhibitors of human leukocyte elastase (HLE), cathepsin G, and proteinase 3. A notable study synthesized carboxylate derivatives based on this scaffold and evaluated their inhibitory profiles. Some compounds exhibited remarkably high values (up to 4,928,300 M s), indicating their effectiveness as time-dependent inhibitors .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies highlighted that the inhibitory potency is influenced by both the pKa and the inherent structure of the leaving group. This indicates a potential for designing selective inhibitors targeting specific serine proteases by exploiting subtle differences in their S' subsites .

Material Science Applications

Synthesis of Functional Materials

The compound has also been utilized in the synthesis of functional materials. Its unique thiadiazolidine structure allows for modifications that can lead to novel electronic and optical properties. For instance, research has indicated that derivatives can be used in organic electronics due to their electron-withdrawing characteristics .

Chemical Reactivity and Synthesis

Reactivity Studies

Studies on the reactivity of this compound reveal its potential in various chemical transformations. It can undergo oxidation reactions to form fused bis-oxaziridine derivatives, showcasing its versatility as a building block in organic synthesis .

Case Study: Synthesis Techniques

A recent investigation into new methods for synthesizing thiadiazolidine derivatives demonstrated the formation of chiral compounds from aziridines and diaziridines. This highlights the compound's role in developing chiral materials that are crucial for pharmaceutical applications .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(tert-butyl)-1,2,5-thiadiazolidine 1,1-dioxide and related compounds:

Structural and Functional Insights

Steric and Electronic Effects :

- The tert-butyl group in this compound enhances steric hindrance compared to the benzyl substituent in its benzyl analog. This may reduce reactivity in nucleophilic substitution reactions but improve thermal stability .

- 3,3-Dimethyl derivatives lack bulky substituents, enabling stronger intermolecular interactions (e.g., S•••N contacts) and facilitating the formation of stable radical anions .

Synthesis Pathways :

- Alkylation : 2-Benzyl derivatives are synthesized via TFA-mediated deprotection of Boc-protected precursors, yielding high-purity products .

- Chiral Synthesis : The tert-butyl derivative is prepared via transition metal-catalyzed enantioselective methods, emphasizing its utility in asymmetric synthesis .

Biological Activity :

- Antimicrobial Properties : Benzyl-substituted analogs demonstrate moderate activity against Gram-positive bacteria, attributed to the lipophilic benzyl group enhancing membrane penetration .

- Enzyme Inhibition : Tert-butyl derivatives are hypothesized to inhibit γ-secretases and serine proteases due to structural mimicry of natural sulfonamide inhibitors .

Physical Properties: Radical Anion Stability: 1,2,5-Thiadiazolidine 1,1-dioxides exhibit superior radical anion stability compared to non-dioxidized analogs (e.g., 1,2,5-thiadiazoles), enabling applications in conductive materials . Solubility: The tert-butyl group improves solubility in nonpolar solvents, whereas benzyl derivatives show higher polarity .

Biological Activity

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one sulfur atom, characterized by its unique dioxo functionality. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₄N₂O₂S, with a molecular weight of approximately 178.25 g/mol. The tert-butyl group contributes to its hydrophilicity and lipophilicity balance, enhancing its interaction with biological macromolecules.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to modulation or inhibition of their activity. The specific pathways affected depend on the biological context and nature of the target molecules.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells has been documented. The compound may exert its effects by modulating signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It shows promise in inhibiting specific enzymes that are crucial for various metabolic processes. This inhibition can lead to altered biochemical pathways that may be beneficial in treating diseases associated with enzyme dysregulation .

Study on Antimicrobial Efficacy

A study conducted by Gupta et al. (2013) evaluated the antimicrobial efficacy of various thiadiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiadiazolidine structure significantly enhanced antimicrobial activity compared to the parent compound .

Cancer Cell Line Studies

In a study focusing on cancer cell lines, researchers observed that this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Dioxo functionality |

| Thiadiazole Derivatives | Antimicrobial | Varying substitution patterns |

| Benzothiadiazole | Anticancer | Fused benzene ring |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide and related derivatives?

- Methodological Answer : The compound is typically synthesized via N-arylation reactions using copper catalysts (e.g., copper-(S)-N-methylpyrrolidine-2-carboxylate) under Ullmann or Goldberg coupling conditions. Key steps include:

- Reacting aryl halides (e.g., iodobenzene) with non-N-substituted thiadiazolidines in dioxane.

- Using cesium carbonate as a base to facilitate deprotonation.

- Characterizing intermediates via FT-IR to confirm N-H group disappearance, indicating successful arylation .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Multimodal spectroscopic techniques are employed:

- ¹H/¹³C NMR : Sharp aromatic proton signals near 7 ppm confirm aryl group incorporation .

- FT-IR : Absence of N-H stretching (~3345 cm⁻¹) verifies complete N-arylation .

- UV-Vis : Electronic transitions in anthracene derivatives (e.g., 3-imino-4-(anthracen-9-yl) analogs) are analyzed to correlate conjugation effects with absorption spectra .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Antimicrobial activity is assessed via:

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against pathogens like S. aureus and N. abscessus.

- Example: Derivatives with 4-methylphenyl or 4-(dimethylamino)phenyl substituents show MIC50 values comparable to hydroxyurea, with effectiveness indicated by black arrows in dose-response curves .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

- Predict HOMO-LUMO gaps to assess charge-transfer potential.

- Generate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites.

- Simulate NMR chemical shifts (GIAO method) for comparison with experimental data, resolving discrepancies in stereoelectronic effects .

Q. What strategies improve the enantioselectivity of thiadiazolidine 1,1-dioxide derivatives in catalytic reactions?

- Methodological Answer : Transition metal-catalyzed asymmetric synthesis is employed:

- Chiral copper complexes enable enantioselective additions to thiadiazolidine cores, achieving >90% ee in some cases.

- Solvent polarity (e.g., THF vs. dioxane) and ligand design (e.g., pyrrolidine-carboxylates) critically influence stereochemical outcomes .

Q. How do structural modifications impact the compound’s bioactivity?

- Methodological Answer : SAR studies reveal:

- Anthracene derivatives exhibit enhanced antitumor activity via π-π stacking with DNA/protein targets.

- Electron-withdrawing groups (e.g., chloro-substituents) improve antimicrobial potency by increasing membrane permeability .

- Imine substituents (e.g., 3-imino groups) enhance serine protease inhibition by mimicking natural substrates .

Q. What mechanistic insights explain the compound’s protease inhibition?

- Methodological Answer : The sulfamide moiety in thiadiazolidine 1,1-dioxides acts as a transition-state analog:

- Hydrogen bonding : SO₂ groups interact with catalytic triads (e.g., Ser-His-Asp in serine proteases).

- Steric effects : The tert-butyl group restricts conformational flexibility, enhancing binding specificity .

Q. How can reaction yields be optimized for N-arylation of thiadiazolidine derivatives?

- Methodological Answer : Key optimizations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.